Product packaging for Isophthaloyl dichloride(Cat. No.:CAS No. 99-63-8)

Isophthaloyl dichloride

Cat. No.: B1221377
CAS No.: 99-63-8
M. Wt: 203.02 g/mol
InChI Key: FDQSRULYDNDXQB-UHFFFAOYSA-N
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Description

Isopthaloyl chloride acts as a crosslinking agent in various polymerization reactions.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Cl2O2 B1221377 Isophthaloyl dichloride CAS No. 99-63-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzene-1,3-dicarbonyl chloride
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InChI

InChI=1S/C8H4Cl2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H
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InChI Key

FDQSRULYDNDXQB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl
Source PubChem
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Molecular Formula

C8H4Cl2O2
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Related CAS

30942-71-3
Record name 1,3-Benzenedicarbonyl dichloride, homopolymer
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DSSTOX Substance ID

DTXSID3026641
Record name 1,3-Benzenedicarbonyl dichloride
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Molecular Weight

203.02 g/mol
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Physical Description

Dry Powder; Pellets or Large Crystals, Solid; [Hawley] White crystalline solid; [MSDSonline]
Record name 1,3-Benzenedicarbonyl dichloride
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Record name Isophthaloyl dichloride
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Boiling Point

276 °C
Record name 1,3-BENZENEDICARBONYL CHLORIDE
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Flash Point

356 °F OC
Record name 1,3-BENZENEDICARBONYL CHLORIDE
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Solubility

SOL IN ETHER & OTHER ORG SOLVENTS, SLIGHTLY SOL IN WATER & ALCOHOL
Record name 1,3-BENZENEDICARBONYL CHLORIDE
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Density

1.3880 @ 17 °C/4 °C
Record name 1,3-BENZENEDICARBONYL CHLORIDE
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Color/Form

CRYSTALLINE SOLID, PRISMS FROM ETHER

CAS No.

99-63-8
Record name Isophthaloyl chloride
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Record name 1,3-Benzenedicarbonyl chloride
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Record name ISOPHTHALOYL CHLORIDE
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Melting Point

43-44 °C
Record name 1,3-BENZENEDICARBONYL CHLORIDE
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Synthetic Methodologies and Reaction Pathways of Isophthaloyl Dichloride

Established Industrial Synthesis Routes

The primary industrial methods for synthesizing isophthaloyl dichloride rely on the chlorination of either isophthalic acid or m-xylene (B151644). These routes are favored for their efficiency and scalability.

The most prevalent industrial method involves the direct chlorination of isophthalic acid using various chlorinating agents. Thionyl chloride (SOCl₂) and phosgene (B1210022) (COCl₂) are the most common reagents used in this process. patsnap.comorganicintermediate.comguidechem.com

When using thionyl chloride, isophthalic acid is typically subjected to a reflux reaction with an excess of thionyl chloride in the presence of a catalyst. patsnap.com Catalysts such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide are often employed to facilitate the reaction. patsnap.com After the reaction is complete, unreacted thionyl chloride is recovered through distillation, and the final product is purified by vacuum distillation. patsnap.com Another approach involves using acetonitrile (B52724) as an auxiliary catalyst with thionyl chloride, which has been shown to shorten reaction times by 30% and increase yields to over 99%, with a product purity of 99.92% or higher. kaimosi.com

The phosgene method is also widely used, where the phosgenation reaction is typically carried out with a formamide-based catalyst. organicintermediate.comgoogle.com To achieve higher yields, isophthalic acid can first be converted into its intermolecular acid anhydride, using the isophthaloyl chloride product itself as the reaction solvent. organicintermediate.com A patented process describes using phosgene with catalysts like N-phenyl-N-methylbenzamide or 4-dimethylamino-pyridine in a solvent such as dichloroethane or toluene (B28343). google.com

Table 1: Industrial Chlorination of Isophthalic Acid

Chlorinating AgentCatalystSolventReaction Temperature (°C)Reaction Time (h)Purity (%)Yield (%)Reference
Thionyl ChlorideN,N-dimethylformamide-Reflux-->99 patsnap.com, kaimosi.com
PhosgeneN-phenyl-N-methylbenzamideDichloroethane, Toluene, etc.70-1203-7>99.95- google.com

An alternative industrial route starts with m-xylene. researchgate.net This process involves the photochlorination of m-xylene to produce 1,3-bis(trichloromethyl)benzene (B1219691) (also known as α,α,α,α',α',α'-hexachloro-m-xylene). google.comgoogle.com This intermediate is then reacted with isophthalic acid to yield this compound. google.comgoogle.com

A specific synthesis involves feeding excess chlorine gas into m-xylene at 110-140°C for 4-10 hours under the irradiation of an LED light source. google.com The resulting 1,3-bis(trichloromethyl)benzene crude product is then reacted with isophthalic acid at 120-140°C for 2-8 hours in the presence of a catalyst like zinc chloride. google.comresearchgate.net This method reports product yields greater than 96% and a purity exceeding 99.9%. google.com The reaction can also be performed using ultraviolet-containing rays for the initial chlorination step. google.com

Table 2: Synthesis from m-Xylene

StepReactantsConditionsProductReference
1. Photochlorinationm-Xylene, Chlorine110-140°C, LED or UV light1,3-bis(trichloromethyl)benzene google.com, google.com
2. Reaction1,3-bis(trichloromethyl)benzene, Isophthalic Acid120-140°C, Catalyst (e.g., ZnCl₂)This compound google.com, researchgate.net

Chlorination of Isophthalic Acid

Laboratory-Scale and Specialized Synthesis Protocols

For laboratory and specialized applications, other chlorinating agents and reaction pathways are utilized, offering different advantages in terms of reactivity and handling.

Phosphorus pentachloride (PCl₅) can be used to convert isophthalic acid to this compound. organicintermediate.comguidechem.comchemdad.com The reaction typically involves heating a mixture of solid isophthalic acid and phosphorus pentachloride until it melts and the reaction proceeds. researchgate.netguidechem.com However, this method can be challenging for larger-scale production because PCl₅ is a solid that readily absorbs moisture, which can complicate determining the correct proportions of reactants. google.com A related synthesis for 5-chlorosulfonyl isophthaloyl acid chloride uses PCl₅ at a reaction temperature of 170°C for 15 hours. google.com The mechanism involves the interaction of the carboxylic acid with PCl₅ to form the acyl chloride. researchgate.net

The Vilsmeier-Haack reaction provides another pathway for the synthesis of acid chlorides. researchgate.net In the context of producing this compound, this involves reacting isophthalic acid with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). patsnap.comresearchgate.net The DMF and thionyl chloride first react to form a Vilsmeier reagent, a chloroiminium salt. researchgate.netwikipedia.org This reagent then acts as the activating agent for the conversion of the carboxylic acid groups to acyl chloride groups. ijpcbs.com This catalytic approach is essentially the basis for the industrial thionyl chloride method mentioned previously. patsnap.com

Reactions Involving Phosphorus(V) Chloride

Green Chemistry Approaches in this compound Synthesis Research

There is a growing interest in developing more environmentally benign methods for chemical synthesis. In the context of this compound, green chemistry principles are being applied to both its synthesis and its use.

One area of research focuses on the preparation of the Vilsmeier-Haack reagent itself. An environmentally friendly method has been developed using phthaloyl dichloride and DMF, which avoids the use of toxic reagents like phosgene or thionyl chloride. scirp.orgresearchgate.net A key advantage of this process is that the byproduct, phthalic anhydride, can be recovered in high yield and reused. scirp.orgresearchgate.net

The use of LED light sources instead of traditional mercury UV lamps for the photochlorination of m-xylene represents a greener approach due to lower energy consumption and the avoidance of heavy metals. google.com Furthermore, chlorine chemistry itself can be viewed through a green lens, as chlorine is industrially produced from sodium chloride (NaCl), an abundant natural resource. researchgate.net

Additionally, research has demonstrated the use of isophthaloyl chloride in green chemical reactions. For example, a rapid and efficient synthesis of amides has been developed by reacting various amines with acid chlorides, including isophthaloyl chloride, in a simple phosphate (B84403) buffer. This metal-free process under neutral conditions is eco-friendly and easily scalable. tandfonline.com

Purification and Characterization Techniques in Synthetic Studies

The synthesis of this compound (IPC) yields a product that requires purification to remove unreacted starting materials, byproducts, and residual solvents. The purity of IPC is critical, particularly for its primary application in the synthesis of high-performance polymers like polyisophthalamides. Various purification and characterization techniques are employed to ensure the final product meets the stringent requirements for polymerization processes. acs.org

Purification Techniques

Common industrial methods for the purification of crude this compound include vacuum distillation and recrystallization. acs.orgnasa.gov

Vacuum Distillation: This is a prevalent industrial technique for purifying IPC. acs.org The process involves heating the crude product under reduced pressure, which lowers the boiling point of IPC, allowing it to be separated from less volatile impurities. A multi-stage distillation process is often employed. For instance, an initial distillation at atmospheric and then reduced pressure can remove volatile components like excess thionyl chloride, a common reagent in IPC synthesis. patsnap.com This is followed by a high-vacuum distillation using thin-film evaporators to isolate pure this compound. patsnap.com The specific temperatures and vacuum levels can be optimized to enhance separation efficiency. For example, a two-stage thin-film evaporation process might involve a first stage at 120°C and a vacuum of 660 mmHg, followed by a second stage at 165°C and a vacuum of 750 mmHg. patsnap.com Another approach involves rectification in a packed tower, where light components are removed at a top temperature of 40°C under 50 kPa pressure, and high-purity IPC is obtained at a still liquid temperature of 140°C under 10 kPa pressure. google.com

Recrystallization: this compound can also be purified by recrystallization. nasa.gov This laboratory-scale technique involves dissolving the crude solid IPC in a suitable hot solvent and then allowing it to cool, causing the purified IPC to crystallize out while impurities remain in the solution. Hexane is a commonly used solvent for this purpose. nasa.gov After crystallization, the purified product is collected by filtration.

Layer Melt Crystallization (LMC): A more recent and environmentally friendly purification method is layer melt crystallization. acs.orgacs.org This technique is recognized for its low energy consumption and reduced chemical waste. acs.org In LMC, a layer of crystalline IPC is formed on a cooled surface from the molten crude product. This is followed by a "sweating" process, where the temperature is slightly raised to melt and remove the entrapped impurities from the crystal layer. acs.org Studies have shown that LMC can significantly improve the purity of IPC, for instance, from an initial purity of 97.811% to a final purity of 99.381%. acs.orgacs.org The efficiency of this process is influenced by parameters such as the cooling rate, crystallization temperature, sweating temperature, and heating rate. acs.org

Table 1: Purification Parameters for this compound

Purification Method Key Parameters Typical Values Purity Achieved Source

| Vacuum Distillation | Temperature & Pressure | Stage 1: 120°C, 660 mmHg Stage 2: 165°C, 750 mmHg | >99.95% | patsnap.comgoogle.com | | Recrystallization | Solvent | Hexane | High (exact % not specified) | nasa.gov | | Layer Melt Crystallization | Cooling & Sweating | Cooling Rate: 0.05 K/min Crystallization Temp: 310.15 K Sweating Temp: 313.15 - 316.15 K | 99.381% | acs.org |

Characterization Techniques

To confirm the identity and assess the purity of the synthesized this compound, a suite of analytical techniques is utilized. These methods provide information about the molecular structure, functional groups, and purity level of the compound.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. rsc.orgavantorsciences.comderpharmachemica.com A key feature is the strong stretching vibration of the carbonyl group (>C=O) in the acid chloride, which typically appears around 1734 cm⁻¹. derpharmachemica.com The presence of C-O-C symmetric and asymmetric stretching bands further confirms the ester linkage in polyesters synthesized from IPC. derpharmachemica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule. nih.govkaimosi.com The ¹H NMR spectrum of this compound would show signals corresponding to the aromatic protons. nih.gov The chemical shifts and splitting patterns of these signals are unique to the 1,3-disubstituted benzene (B151609) ring of the isophthaloyl moiety. Similarly, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. kaimosi.com

Chromatographic Techniques:

Gas Chromatography (GC): Gas chromatography is a powerful technique for separating and quantifying the components of a volatile mixture. It is used to determine the purity of this compound. researchgate.netsigmaaldrich.com By comparing the retention time of the sample to that of a known standard, the identity of IPC can be confirmed, and the area of the peak can be used to quantify its purity. Assays often specify a purity of ≥98.0% as determined by GC. sigmaaldrich.com

Liquid Chromatography (LC): Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is another method used for the analysis of this compound. google.comresearchgate.net A patent describes using liquid-phase chromatographic analysis to confirm a product purity of greater than 99.95%. google.com

Other Techniques:

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be employed for the characterization of polymers derived from IPC. rsc.org

Melting Point Analysis: The melting point of a pure crystalline solid is a sharp, well-defined temperature. The melting point of this compound is typically in the range of 42-45°C. avantorsciences.comsigmaaldrich.com A broad or depressed melting point range can indicate the presence of impurities.

Elemental Analysis: This technique determines the elemental composition (carbon, hydrogen, chlorine, oxygen) of the compound, which can be compared to the theoretical values calculated from its molecular formula (C₈H₄Cl₂O₂). derpharmachemica.comrecentscientific.com

Titration: Titration can be used to determine the assay of this compound by reacting the acid chloride groups with a standard solution. avantorsciences.comfujifilm.com

Table 2: Characterization Data for this compound

Technique Observed Property Typical Value/Result Source
IR Spectroscopy Carbonyl (>C=O) stretch ~1734 cm⁻¹ derpharmachemica.com
¹H NMR Spectroscopy Aromatic Protons Consistent with structure avantorsciences.comnih.gov
Gas Chromatography Purity Assay ≥98.0% sigmaaldrich.com
Melting Point Melting Range 42-45 °C avantorsciences.comsigmaaldrich.com
Molecular Formula --- C₈H₄Cl₂O₂ thermofisher.com

Polymerization and Functionalization Strategies Involving Isophthaloyl Dichloride

Homopolymerization Mechanisms

Homopolymerization of isophthaloyl dichloride is a process where IPC molecules react with themselves, typically in the presence of a suitable co-monomer or initiator, to form a polymer. ontosight.ai This process is fundamental to creating polyester-based materials with desirable characteristics such as high thermal stability and chemical resistance. ontosight.ai

The synthesis of polyester-based architectures from this compound involves its reaction with diols. While technically a copolymerization, the focus here is on the polyester (B1180765) formation driven by the isophthaloyl moiety. The reaction of this compound with a diol, such as ethylene (B1197577) glycol or bisphenol A, results in the formation of a polyester. spuvvn.eduderpharmachemica.com The meta-substitution of the acyl chloride groups in IPC leads to polymers with a less linear and more kinked structure compared to those derived from its isomer, terephthaloyl chloride. This structural irregularity can disrupt chain packing, often leading to amorphous polymers with lower melting points and improved solubility. spuvvn.edu

For instance, the polycondensation of this compound with bisphenol A yields a polyarylate, a type of polyester known for its high-performance properties. tandfonline.comtandfonline.comcapes.gov.br The resulting polymer chains consist of repeating units of the isophthaloyl group and the bisphenol A residue linked by ester bonds. These polyesters find applications in various fields due to their thermal stability and mechanical strength. ontosight.ai

The formation of the ester linkage is a cornerstone of polyester synthesis. The reaction mechanism is a nucleophilic acyl substitution. The process begins with the attack of a hydroxyl group from a diol on the electrophilic carbonyl carbon of one of the acyl chloride groups of this compound. operachem.com This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, and a chloride ion is eliminated as a leaving group, resulting in the formation of an ester bond and the release of hydrogen chloride. operachem.com

This reaction is typically carried out in the presence of an acid scavenger, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrogen chloride byproduct and drive the reaction to completion. jocpr.comresearchgate.net The formation of the second ester linkage at the other acyl chloride site on the same this compound molecule allows for the growth of the polymer chain.

Formation of Polyester-Based Architectures

Interfacial Polycondensation

Interfacial polycondensation is a powerful technique for synthesizing polymers at the interface of two immiscible liquids. scribd.comedrc.gov.eg In the context of this compound, this typically involves dissolving the IPC in an organic solvent and a diol in an aqueous alkaline solution. derpharmachemica.comtandfonline.com The polymerization reaction occurs rapidly at the interface of the two phases.

The kinetics of interfacial polycondensation are complex, influenced by both the rates of chemical reaction and the diffusion of monomers to the interface. tandfonline.comresearchgate.net

Stirring Speed: The rate of stirring has a significant impact on the interfacial area between the two liquid phases. Initially, increasing the stirring speed increases the interfacial area, which can lead to a higher reaction rate and polymer yield. tandfonline.com However, beyond a certain point, excessively high stirring speeds can lead to the formation of smaller polymer particles and may increase the rate of side reactions, such as the hydrolysis of the acyl chloride groups, which can be detrimental to the molecular weight of the polymer. tandfonline.comnih.gov Studies have shown that the molecular weight of the polymer often shows a marked dependence on stirring speed up to a certain rpm, after which it may decrease. tandfonline.com

Catalytic Systems: Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, are often employed in interfacial polycondensation to facilitate the transfer of the phenoxide or alkoxide ions from the aqueous phase to the organic phase where the reaction with this compound occurs. researchgate.netwiley.comscite.ai The presence of a catalyst can significantly increase the reaction rate and the yield of the polymer. wiley.com For example, in the polycondensation of this compound and diphenolic acid, the use of tetrabutylammonium (B224687) chloride as a phase transfer catalyst resulted in a notable increase in both the yield and the intrinsic viscosity of the resulting polyester. wiley.com

Temperature: Temperature influences the rate of polymerization, with higher temperatures generally leading to faster reaction rates due to increased kinetic energy of the molecules. ajpojournals.org However, an excessively high temperature can also increase the rate of hydrolysis of this compound, a competing reaction that deactivates the monomer and limits the molecular weight of the polymer. researchgate.net Therefore, an optimal temperature is often sought to balance the rate of polymerization with the rate of hydrolysis. kpi.ua The activation energy of the polymerization reaction provides insight into its temperature sensitivity.

Kinetic studies have been conducted to determine the rate constants and activation energies for the interfacial polycondensation of this compound with various diols. These parameters are crucial for understanding and optimizing the polymerization process.

For the uncatalyzed polycondensation of this compound with bisphenol A at 22°C, a rate constant of the order of 3 x 10⁻¹ L/mol·sec has been reported. tandfonline.com The activation energy for this uncatalyzed reaction was found to be approximately 6.7 kcal/mole. tandfonline.com In the presence of a catalyst like triethylbenzylammonium chloride (TEBA), the activation energy was significantly lowered to 2.2 kcal/mole, demonstrating the catalytic effect on the reaction rate. tandfonline.com

Kinetic Data for the Interfacial Polycondensation of this compound with Bisphenol A tandfonline.com
ConditionParameterValue
UncatalyzedRate Constant (at 22°C)~3 x 10⁻¹ L/mol·sec
Activation Energy6.7 kcal/mole
Catalyzed (TEBA)Rate Constant-
Activation Energy2.2 kcal/mole

The following table presents data on the effect of stirring speed on the rate constant of the polycondensation reaction. It is important to note that at lower stirring speeds, the process is diffusion-controlled, while at higher speeds, it becomes kinetically controlled. tandfonline.com

Effect of Stirring Speed on the Rate Constant (k) tandfonline.com
Stirring Speed (rpm)Rate Constant (k)Controlling Factor
1000-Diffusion Controlled
2000-
3000-
5000-Kinetically Controlled
7000-
9000-

Reaction Kinetics and Mechanistic Studies

Identification of Rate-Determining Steps

In interfacial polycondensation, where an aqueous solution of a diamine or diol reacts with an organic solution of this compound, the transport of reactants to the interface is crucial. Research has shown that the reaction rate is dependent on stirring speed. researchgate.net At low stirring speeds (e.g., below 5000 rpm), the rate of polymerization is limited by the diffusion of the reacting species to the liquid-liquid interface. Current time information in Bangalore, IN. As the stirring speed increases, the interfacial area expands, and the diffusion limitations are overcome. At higher stirring speeds, the process becomes kinetically controlled, meaning the rate is determined by the intrinsic speed of the chemical reaction between the functional groups. Current time information in Bangalore, IN.

Polymerization with Bisphenols (e.g., Bisphenol A, Chlorobisphenol II)

This compound readily undergoes polycondensation with various bisphenols to form polyarylates, a class of polyesters known for their thermal stability and mechanical strength. The reaction is commonly carried out using interfacial polycondensation, where the bisphenol is dissolved in an aqueous alkaline solution and the isophthaloyl chloride is in an immiscible organic solvent. derpharmachemica.com

The type of bisphenol used significantly influences the reaction rate and the properties of the resulting polymer. For instance, in a comparative study, Bisphenol A was found to react nearly twice as fast with isophthaloyl chloride as 2,2-Bis(4-hydroxyphenyl)-1,1-dichloroethane (Chlorobisphenol II or CBP II). Current time information in Bangalore, IN. This difference is attributed to the greater nucleophilicity of the Bisphenol A dianion compared to the dianion of CBP II. Current time information in Bangalore, IN. Polyesters derived from Bisphenol-A and isophthaloyl chloride have been commercialized due to their valuable properties. derpharmachemica.com

The table below summarizes findings from the polymerization of isophthaloyl chloride with different bisphenols.

Bisphenol MonomerPolymerization MethodKey FindingsReference
Bisphenol-A (BPA)Interfacial PolycondensationForms high molecular weight polyarylates; commercialized products exist. derpharmachemica.comijesi.org derpharmachemica.com, ijesi.org
Chlorobisphenol II (CBP II)Interfacial PolycondensationReacts slower than Bisphenol A due to lower nucleophilicity of its dianion. Current time information in Bangalore, IN. Current time information in Bangalore, IN.
PhenolphthaleinInterfacial PolycondensationHigh polymer yield (95%) and inherent viscosity (0.93 dL/g) achieved. scribd.com scribd.com
Various Aromatic DiolsInterfacial PolycondensationYields for isophthaloyl-based polyesters ranged from 80% to 92%. derpharmachemica.com derpharmachemica.com

Polycondensation with Aromatic Diamines for Polyamide Formation

The polycondensation of this compound with aromatic diamines is a fundamental method for synthesizing aromatic polyamides, or aramids. These polymers are renowned for their exceptional thermal resistance and mechanical properties. The commercial aramid poly(m-phenylene isophthalamide), known by the trade name Nomex®, is produced by the low-temperature solution polycondensation of m-phenylenediamine (B132917) (MPD) and this compound (IPC). mdpi.com

The reaction is typically performed in polar aprotic solvents like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), often with the addition of salts such as lithium chloride (LiCl) to enhance the solubility of the forming polymer. mdpi.com A wide variety of aromatic diamines have been polymerized with IPC to create aramids with tailored properties. For example, introducing bulky pendent groups or flexible ether linkages into the diamine monomer can improve the solubility and processability of the resulting polyamides without significantly compromising their thermal stability. lew.rokpi.ua

The following table presents examples of polyamides synthesized from this compound and various aromatic diamines.

Aromatic DiaminePolymerization MethodResulting Polymer PropertiesReference
m-Phenylenediamine (MPD)Low-Temperature Solution PolycondensationForms the commercial aramid MPIA (Nomex®); high thermal stability. mdpi.com mdpi.com
4-[4-(1-Methyl-1-phenylethyl)phenoxy]-1,3-diamino benzene (B151609)Low-Temperature Interfacial PolycondensationResulted in medium molecular mass, amorphous polymers with good thermal stability and improved solubility. mdpi.com mdpi.com
2,7-DiaminofluorenePolycondensation in AcNMe2 or NMPProduced a polyamide that was not soluble in common organic solvents. nasa.gov nasa.gov
2,5-DiaminofluorenonePolycondensation in AcNMe2 or NMPResulted in a polyamide soluble in solvents like DMAc, NMP, and DMF. nasa.gov nasa.gov
Various diamines with ether bridgesSolution PolycondensationPolyamides with side benzamide (B126) groups showed improved solubility and good thermal stability. lew.ro lew.ro

Control of Polymerization Processes in Multi-Phase Systems

Effective control over polymerization in multi-phase systems, such as the interfacial polycondensation of this compound, is essential for tailoring the final properties of the polymer, including molecular weight, particle size, and film morphology. Several parameters can be manipulated to achieve this control.

Stirring Speed: As mentioned, the stirring rate directly influences the interfacial surface area and can shift the reaction from a diffusion-controlled to a kinetically-controlled regime. Current time information in Bangalore, IN. This affects not only the reaction rate but also the molecular weight of the polymer.

Monomer Concentration: The concentration of reactants, including this compound and the co-monomer (diamine or diol), impacts the polymer loading and its spatial distribution within the reaction system. mit.edu

Catalysts and Additives: Phase-transfer catalysts, such as quaternary ammonium salts, can accelerate the reaction rate and enhance the degree of polymerization. derpharmachemica.comgoogle.com The choice of the organic solvent is also critical as it affects reactant partitioning, diffusion rates, and the solubility of the growing polymer. derpharmachemica.com Similarly, the use of acid acceptors (e.g., sodium carbonate, pyridine) in the aqueous phase is crucial for neutralizing the HCl byproduct and activating the nucleophile. researchgate.netedrc.gov.eg

Molecular Weight Control: The molecular weight of the polymer can be precisely controlled by introducing monofunctional reagents, or "end-cappers". google.com These agents react with the growing polymer chains, terminating their growth and thus regulating the final molecular weight. google.com

The interplay of these factors allows for fine-tuning of the polymerization process to produce materials with desired characteristics for specific applications, such as the fabrication of high-performance reverse osmosis and nanofiltration membranes. edrc.gov.eghep.com.cn

Copolymerization and Co-polycondensation Approaches

Copolymerization provides a powerful strategy to modify and enhance the properties of polymers derived from this compound. By incorporating other monomers, it is possible to create materials with a balance of properties not achievable with homopolymers.

Integration with Terephthaloyl Chloride and Other Diacid Chlorides

A common approach to tailor the properties of polyamides and polyesters is to use a mixture of isophthaloyl chloride (IPC) and terephthaloyl chloride (TPC). The linear, rigid structure of TPC imparts high thermal stability and mechanical strength but often leads to poor solubility and processability. The kinked, meta-catenated structure of IPC disrupts chain packing, which enhances solubility and lowers the glass transition temperature.

By varying the ratio of IPC to TPC in the polymerization reaction, a wide range of copolyamides and copolyesters can be synthesized with properties intermediate between the two corresponding homopolymers. ijesi.orgjustia.com For example, copolyesters based on Bisphenol-A and a mixture of IPC and TPC have been commercialized. derpharmachemica.com This strategy has been used to develop materials with improved processability while retaining good thermal performance. researchgate.netgrafiati.com The commercial aramid fiber Technora® is a notable example of a high-performance copolymer, synthesized from terephthaloyl chloride and a mixture of p-phenylenediamine (B122844) and 3,4′-diaminodiphenyl ether, demonstrating the effectiveness of copolymerization in creating advanced materials. mdpi.comresearchgate.net

Design of Block and Graft Copolymer Architectures

Beyond random or alternating copolymers, this compound is utilized in the synthesis of more complex polymer architectures, such as block and graft copolymers. These structures allow for the combination of distinct polymer properties in a single material.

Block Copolymers: this compound can be used to form one of the blocks in a copolymer chain. For instance, a polystyrene-polyarylate (PS-b-PAr) block copolymer has been created where the PAr block was synthesized from a mixture of isophthaloyl and terephthaloyl dichlorides with bisphenol A. nipponsteel.com In another example, block copolymers containing polydimethylsiloxane (B3030410) (PDMS) have been synthesized by reacting PDMS with polyamide blocks made from isophthaloyl chloride and various diamines, leading to materials with modified surface properties and solubility. mdpi.com Diblock copolymers have also been synthesized by coupling a pre-formed polyamide based on isophthaloyl chloride (PABI) with a poly(p-benzamide) (PBA) block. kpi.ua

Graft Copolymers: Grafting involves attaching polymer chains as side branches to a main polymer backbone. A macromonomer method has been employed to create siloxane-grafted aromatic polyamides. In this approach, a polydimethylsiloxane (PDMS) chain with reactive amine end-groups (a macromonomer) is polycondensed with isophthaloyl chloride to form a polyamide backbone with PDMS grafts. mrs-j.org This architecture is designed to create durable membranes with high organic-permselectivity for pervaporation applications. mrs-j.org

These advanced architectural designs demonstrate the versatility of this compound in creating sophisticated polymeric materials where the properties can be precisely engineered through controlled synthesis.

Acylation Reactions

Acylation reactions utilizing this compound are crucial for building the backbone of various polymers and for modifying aromatic compounds. These reactions form strong carbon-carbon bonds and introduce ketone functionalities, which contribute to the thermal stability and rigidity of the resulting materials.

The Friedel-Crafts acylation is a primary method for creating aryl ketone linkages using this compound. The reaction involves an electrophilic aromatic substitution where an aromatic compound attacks the acyl chloride group, typically activated by a Lewis acid catalyst like aluminum chloride (AlCl₃).

The reaction pathway consists of several key steps:

Formation of the Electrophile : The Lewis acid catalyst coordinates with one of the acyl chloride groups of this compound. This polarization or outright formation of an acylium ion (R-C≡O⁺) creates a potent electrophile. byjus.com

Electrophilic Attack : The electron-rich aromatic ring of another monomer or compound attacks the electrophilic carbon of the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex, temporarily disrupting the aromaticity of the ring. byjus.comresearchgate.net

Deprotonation : A base, often the [AlCl₄]⁻ complex, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and forming the ketone linkage. The catalyst is regenerated in this process. byjus.com

Computational studies using Density Functional Theory (DFT) have been employed to analyze the energetics of these pathways. researchgate.netnih.gov Research has shown that when this compound is used in Friedel-Crafts reactions, the activation energy for the carbon-carbon bond formation differs from that when its isomer, terephthaloyl chloride, is used. researchgate.netnih.govresearchgate.netresearchgate.net For many related Friedel-Crafts acylation reactions, the rate-determining step is the formation of the acylium ion. researchgate.net The subsequent steps, such as the formation of the Wheland intermediate or the final deprotonation, can also be significant depending on the reactivity of the specific aromatic nucleophile involved. researchgate.net

This compound is a key reagent for the functionalization of aromatic compounds, leading to the synthesis of high-performance polymers like poly(arylene ether ketone)s (PAEKs). researchgate.netnih.gov In these reactions, this compound is reacted with aromatic di-ether monomers. The resulting polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in demanding fields such as aerospace and medical devices. semanticscholar.org

The meta-catenation from the isophthaloyl unit introduces kinks into the polymer chain, which can disrupt chain packing and improve solubility in organic solvents compared to polymers made from the para-isomer (terephthaloyl chloride). mdpi.comncl.res.in This structural modification allows for better processability without significantly compromising the desirable thermal properties. ncl.res.in For example, copolyamides prepared using this compound have demonstrated improved solubility and thermal performance. semanticscholar.org Furthermore, the ketone groups introduced via acylation can serve as sites for further chemical modification, allowing for the fine-tuning of material properties.

Friedel-Crafts Acylation: Reaction Pathways and Activation Energy Analysis

Advanced Functionalization Through Chain-End Modification

Controlling the nature of polymer chain ends is a sophisticated strategy for tailoring the macroscopic properties of a material. For polymers synthesized with this compound, which may have reactive acyl chloride termini, chain-end modification is a powerful tool.

End-capping is the process of terminating polymer chain growth by introducing a monofunctional reagent that reacts with the chain ends. google.com In polymerizations involving this compound, this technique is used to control the final molecular weight of the polymer and to enhance its stability, particularly its melt stability. google.com

By adding a carefully measured amount of a monofunctional capping agent, such as benzoyl chloride, the continued growth of the polymer chains is halted. google.com This allows for the production of polymers within a specific, narrow molecular weight range, which is crucial for ensuring consistent processing characteristics and final properties. google.com End-capping can also reduce the formation of gels and limit unwanted branching during polymerization. google.com For instance, in the synthesis of polyarylates, p-tert-butylphenol has been used as a capping agent to adjust molecular weights and improve thermal properties. researchgate.net Similarly, this compound itself has been used as an end-capping reagent to terminate unreacted amino groups in polyamide membranes, enhancing their resistance to chlorine. researchgate.net

Beyond molecular weight control, end-capping can introduce specific functional groups to the ends of polymer chains, imparting targeted properties to the final material. escholarship.org This strategy transforms a standard polymer into a highly functionalized material for specialized applications.

This approach allows for the creation of telechelic polymers—polymers with reactive groups at both ends. For example, N,N'-isophthaloylbis-2-pyrrolidone has been used as an initiator in the synthesis of nylon 4, creating polymers with acyllactam groups at both chain ends. researchgate.net These reactive ends can then be converted to other functional groups, such as carboxyl or amino groups, which can undergo further reactions like chain extension to significantly improve the thermal stability of the polymer. researchgate.net

Another example is the introduction of specific dyes or other molecular moieties to the chain ends. mdpi.com This can be achieved by reacting the acyl chloride end groups with a functional amine or alcohol. Such modifications can alter the polymer's solubility, enable it to participate in subsequent "click" reactions, or attach it to surfaces and biological molecules. escholarship.org

Development and Application of Advanced Materials from Isophthaloyl Dichloride

High-Performance Polymers and Composites

Isophthaloyl dichloride is a key monomer in the production of various high-performance polymers, including aromatic polyesters, polyamides (aramids), and polyimides. markwideresearch.comgrowthmarketreports.com These materials are sought after in industries like aerospace, automotive, and electronics due to their exceptional thermal, mechanical, and chemical properties. markwideresearch.comnih.gov The meta-oriented structure of IPC introduces flexibility into the polymer chain, which can influence properties like solubility and processability. kmci.co.krresearchgate.net

Aromatic Polyesters and Polyarylates with Enhanced Properties

Aromatic polyesters, or polyarylates, synthesized using this compound exhibit a combination of high thermal stability and good mechanical strength. ontosight.ai The incorporation of IPC, often in conjunction with other diacid chlorides like terephthaloyl chloride, allows for the tailoring of polymer properties. researchgate.net For instance, polyarylates containing isophthaloyl chloride moieties tend to have lower glass transition temperatures and better solubility compared to those made exclusively with terephthaloyl chloride, which can be advantageous for processing and film formation. researchgate.netrasayanjournal.co.in

Research has demonstrated that polyarylates derived from isophthaloyl chloride and various bisphenols can form tough, flexible, and transparent films. researchgate.netresearchgate.net These polymers generally show no significant weight loss at temperatures below 400°C, indicating high thermal stability. researchgate.net The specific properties of these polyarylates can be further modified by the chemical structure of the bisphenol co-monomer. For example, the introduction of bulky side groups can enhance solubility and inhibit crystallization. acs.org

Interactive Table: Properties of Isophthalic Polyesters

Polymer Composition Inherent Viscosity (dL/g) Glass Transition Temperature (Tg) (°C) Decomposition Temperature (Td) (°C)
BAP/ISO 0.51 200 >440
BF/ISO 0.62 274 >450

Data sourced from studies on isophthalic polyesters synthesized from 4,4′-(1-phenylethylidene) bisphenol (BAP) and 4,4′-(9-fluorenylidene) bisphenol (BF) with this compound (ISO). acs.org

Polyamides and Aramids for Demanding Environments

This compound is a fundamental building block for meta-aramids, a class of aromatic polyamides known for their exceptional thermal and chemical resistance. kmci.co.krmdpi.com These polymers are used in applications requiring high performance in harsh conditions, such as protective clothing and industrial filters. myskinrecipes.com

The mechanical properties of aramids derived from this compound can be significantly enhanced by modifying the polymer backbone. For example, the introduction of heteroaromatic rings, such as bithiazole and thiazolo-thiazole groups, into the main chain of copolyamides prepared from aromatic diamines and isophthaloyl chloride has been shown to improve strength and modulus compared to commercial meta-aramids. mdpi.com In one study, a heterocyclic meta-aramid containing a benzimidazole (B57391) structure, synthesized from m-phenylenediamine (B132917), 2-(4-aminophenyl)-5-benzimidazole, and this compound, exhibited a tensile strength of up to 0.84 GPa and a modulus of 16.66 GPa, with an elongation at break of 20%. scilit.com These improvements are attributed to the increased rigidity of the molecular chains and strengthened hydrogen bonds. scilit.com

Interactive Table: Mechanical Properties of Modified Aramids

Aramid Type Tensile Strength (GPa) Modulus (GPa) Elongation at Break (%)

Data from a study on a heterocyclic meta-aramid fiber containing a benzimidazole structure. scilit.com

The thermal stability of aramids is a key performance characteristic. The incorporation of heterocyclic structures into the polymer backbone has been shown to increase thermal performance. For instance, a heterocyclic modified meta-aramid (h-aramid) demonstrated a glass transition temperature (Tg) of 302°C and a melting temperature (Tm) of 356°C, which are approximately 30°C and 40°C higher, respectively, than those of standard m-aramid. scilit.com The temperature for 10% weight loss was also higher, indicating enhanced thermal stability. scilit.com

Aramids generally exhibit good chemical resistance due to their aromatic structure and strong intermolecular forces. nih.gov They are typically soluble only in polar aprotic solvents. nih.gov The specific chemical resistance can be influenced by the monomer composition and the presence of modifying groups.

This compound contributes to the inherent flame retardancy of the polymers it forms. thermofisher.commade-in-china.comkmci.co.kr The mechanism of flame retardancy in these polymers is often multifaceted. One key aspect is their tendency to char upon exposure to heat. researchgate.net This char layer acts as a physical barrier, insulating the underlying material from the heat source and reducing the release of flammable gases. researchgate.netmdpi.com

In phosphorus-containing polyarylates derived from isophthaloyl chloride, the flame retardant mechanism can involve both condensed-phase and gas-phase activity. mdpi.com In the condensed phase, phosphorus-containing compounds can promote the formation of a protective char layer. mdpi.com In the gas phase, phosphorus-containing species can be released and act as radical scavengers, interrupting the combustion cycle. mdpi.com The introduction of bromine into the polymer backbone of polyarylates has also been shown to significantly enhance fire retardancy. researchgate.net

Optimization of Thermal Stability and Chemical Resistance

Polyimides and Polyacrylates in Advanced Applications

This compound also serves as a monomer in the synthesis of polyimides and polyacrylates for advanced applications. markwideresearch.comgrowthmarketreports.comorganicintermediate.com Polyimides derived from IPC are utilized in the electronics industry for applications such as flexible circuits and insulating films due to their excellent thermal stability and electrical insulation properties. growthmarketreports.com The demand for these materials is driven by the trend toward miniaturization and enhanced performance in electronic devices. growthmarketreports.com

Polyacrylates synthesized using isophthaloyl chloride are also used in various high-performance applications. organicintermediate.comtheoremchem.comkaiyuan-chemical.com These materials can be found in coatings, adhesives, and composites where durability and resistance to environmental factors are crucial. markwideresearch.comontosight.ai

High-Temperature Resistant Resins

This compound is a key monomer in the production of high-performance, high-temperature resistant resins, most notably aramids (aromatic polyamides) and poly(ether ketone)s. chinachemicalproducts.comfengmuchem.comkaiyuan-chemical.comtheoremchem.comhaihangchem.com These materials are sought after in industries where components are exposed to extreme thermal and mechanical stress.

The synthesis of these resins typically involves polycondensation reactions. For instance, aramids are synthesized by reacting this compound with aromatic diamines. chinachemicalproducts.comfengmuchem.com The resulting polymers possess a rigid backbone of aromatic rings linked by amide groups, which imparts excellent thermal stability and mechanical properties. mdpi.com Similarly, poly(ether ketone-ketone)s can be synthesized through an electrophilic substitution reaction between this compound and diaryl ether compounds. csic.escsic.es This process, often carried out as a precipitation polycondensation, yields polymers with high molecular weights and regular structures. csic.es

Research into N-methyl substituted aromatic polyamides derived from this compound has shown that such modifications can lead to lower glass transition temperatures and improved solubility in chlorinated solvents without compromising thermal stability. nasa.gov Furthermore, the incorporation of heteroaromatic groups like bithiazole and thiazolo-thiazole into the main chain of aramids synthesized with isophthaloyl chloride has been shown to enhance their thermal performance and mechanical properties, surpassing those of some commercial aramids. mdpi.com The development of aromatic polyesters from isophthaloyl chloride and various diols has also yielded materials with high thermal stability, with degradation temperatures often exceeding 400°C. rasayanjournal.co.in

Advanced Membrane Technologies

This compound is a fundamental component in the fabrication of advanced membranes, particularly thin-film composite (TFC) membranes used in water purification and biomedical applications. cellulosechemtechnol.ro

Thin-Film Composite (TFC) Membranes for Water Purification

TFC membranes are the cornerstone of modern desalination and water purification systems. ecu.edu.au They typically consist of an ultrathin, selective polyamide layer formed by interfacial polymerization on a porous support. ecu.edu.au this compound is a frequently used acyl chloride monomer in this process, reacting with an amine monomer at the interface of two immiscible liquids to form the polyamide layer. cellulosechemtechnol.ro

In reverse osmosis (RO) and nanofiltration (NF) systems, the polyamide layer acts as a barrier, allowing water molecules to pass through while rejecting dissolved salts and other contaminants. google.com The choice of monomers is critical in determining the membrane's performance. For instance, reacting this compound with m-phenylenediamine (MPD) is a common method to create TFC membranes for NF applications. njit.edu The combination of isophthaloyl chloride with other acyl halides like trimesoyl chloride (TMC) has been shown to produce membranes with both high salt rejection and improved water flux. rsc.orggoogle.com The use of this compound with poly(ethyleneimine) (PEI) has also been explored for creating RO and NF membranes. njit.edunjit.eduresearchgate.net

The performance of TFC membranes is highly sensitive to the synthesis conditions, including monomer concentration, stoichiometry, and reaction parameters. rsc.orgsemanticscholar.org The molar ratio of the amine monomer to the acyl chloride monomer directly influences the cross-linking density of the polyamide layer, which in turn affects the membrane's permeability and selectivity. rsc.org For example, increasing the concentration of this compound in relation to its amine counterpart can lead to a denser, more cross-linked polyamide layer, often resulting in higher salt rejection but lower water flux. rsc.orgmdpi.com

Other reaction parameters such as reaction time and curing temperature also play a significant role. rsc.orgsemanticscholar.org A longer reaction time or a higher curing temperature can lead to a thicker and more cross-linked polyamide layer, which generally enhances salt rejection. mdpi.com However, there is a complex interplay between these parameters, and optimization is necessary to achieve the desired balance of high water flux and high salt rejection. rsc.orgsemanticscholar.org The addition of certain additives to the monomer solutions can also modify the properties of the resulting membrane. utm.my

Below is an interactive table summarizing the effects of various synthesis parameters on TFC membrane performance when using this compound.

ParameterEffect on Water FluxEffect on Salt RejectionRationale
Increasing ICL Concentration Generally DecreasesGenerally IncreasesLeads to a denser and more cross-linked polyamide layer, increasing resistance to water passage but improving ion exclusion. rsc.orgmdpi.com
Increasing Amine Monomer Concentration Generally DecreasesGenerally IncreasesA higher concentration of amine monomers can result in a thicker and more cross-linked polyamide layer. rsc.org
Increasing Reaction Time Generally DecreasesGenerally IncreasesAllows for more complete polymerization and a more developed, thicker polyamide layer. mdpi.com
Increasing Curing Temperature Can Increase then DecreaseGenerally IncreasesHigher temperatures can enhance monomer diffusion and reaction rates, leading to a more cross-linked structure. rsc.orgmdpi.com

A significant challenge for polyamide TFC membranes is their susceptibility to degradation by chlorine, which is commonly used as a disinfectant in water treatment. acs.orgresearchgate.netnih.gov The amide linkages in the polyamide layer can be attacked by chlorine, leading to a decline in membrane performance. acs.orgresearchgate.netnih.gov Research has focused on developing chlorine-resistant membranes. One effective strategy involves a secondary interfacial polymerization step using isophthaloyl chloride as a chain-terminating reagent to react with and eliminate residual amino groups, which are vulnerable to chlorine attack. acs.orgresearchgate.netnih.gov This modification has been shown to significantly improve the chlorine resistance of RO membranes without negatively impacting their desalination performance. acs.orgresearchgate.netnih.gov

Fouling, the accumulation of unwanted materials on the membrane surface, is another major operational issue that reduces membrane efficiency. mdpi.com Strategies to improve anti-fouling properties include modifying the membrane surface to make it more hydrophilic. rsc.org The incorporation of hydrophilic monomers or the grafting of hydrophilic polymers onto the membrane surface can reduce the adhesion of foulants. mdpi.com

Influence of Monomer Stoichiometry and Reaction Parameters on Membrane Performance

Biomedical Membranes and Biocompatible Materials

The versatility of this compound extends to the biomedical field, where it is used to create biocompatible membranes and materials. By cross-linking proteins like albumin and fibrinogen with this compound at a liquid-liquid interface, robust micro-membranes can be formed. nih.govresearchgate.net The permeability of these membranes can be controlled by the choice of protein and cross-linking conditions. nih.govresearchgate.net Such membranes have potential applications in creating microbioreactors that can support cell growth by allowing for the controlled transport of nutrients. nih.gov

Furthermore, this compound is used in the synthesis of biocompatible polymers for drug delivery and other biomedical applications. For example, poly(L-lysine iso-phthalamide) is a pH-responsive, biocompatible polymer that can facilitate the intracellular delivery of therapeutic agents. oatext.com By grafting molecules like vitamin E onto this polymer backbone, dual-function materials with both cell-permeating and antioxidative properties can be created. oatext.com Additionally, aromatic polyamides containing phosphorylcholine (B1220837) groups, synthesized using a diamine monomer and isophthaloyl chloride, have demonstrated excellent biocompatibility and potential for use in durable biomedical devices. mrs-j.org Unsaturated polyesters synthesized from this compound have also been investigated for their biocompatibility and potential use in tissue engineering scaffolds. uc.pt

Protein Crosslinking for Membrane Formation (e.g., Albumin, Fibrinogen)

Nanocomposite Membranes for Enhanced Separation Efficiencies

This compound is a key monomer in the fabrication of thin-film composite (TFC) membranes, which are a cornerstone of modern separation technologies like reverse osmosis and nanofiltration. ecu.edu.auacs.org These membranes typically consist of an ultrathin, highly cross-linked selective layer formed by interfacial polymerization on top of a porous support. acs.org IPC is reacted with an amine monomer, such as m-phenylenediamine (MPD) or piperazine (B1678402) (PIP), to form this selective polyamide layer. acs.orgmdpi.com

The performance of these membranes can be significantly enhanced by creating nanocomposite structures. This involves incorporating nanomaterials into the polyamide layer or modifying the monomers themselves. For example, researchers have combined IPC with other multifunctional acyl chlorides, such as 3,3′,5,5′-biphenyl tetraacyl chloride (BTEC), to act as a cross-linking agent. researchgate.net By adjusting the ratio of the linear monomer (IPC) to the cross-linking agent (BTEC), the network pore size of the polyamide film can be precisely controlled. researchgate.net Increasing the fraction of IPC was found to increase both water flux and salt rejection, a desirable outcome for seawater desalination. researchgate.net

In another approach, metal-organic frameworks (MOFs) have been incorporated to create advanced nanocomposite membranes. In one study, a MIL-125-NH2 MOF was decorated onto a ceramic support using interfacial polymerization, with IPC serving as the organic crosslinker. bohrium.com The resulting membrane exhibited super-hydrophilic and underwater super-oleophobic properties, demonstrating high efficiency and flux for oil/water emulsion separation. bohrium.com

Table 3: Performance of this compound-Based Nanocomposite Membranes

Membrane TypeKey ComponentsApplicationKey FindingReference
Polyamide TFCIPC + BTEC + MPDSeawater DesalinationIncreasing IPC fraction (to 70%) increased water flux to 43.7 L/m²h and salt rejection to 99.7%. researchgate.net
MOF-Decorated CeramicIPC + MIL-125-NH2 MOFOily Wastewater TreatmentAchieved >99% oil rejection with water flux up to 2100 Lm−2 h−1. bohrium.com
MWCNT-Grafted PolyamideIPC + MPD + MWCNTsDesalinationIncorporation of MWCNTs increased Young's modulus, tensile strength, and salt rejection. mdpi.com

Nanomaterials and Nanocomposites

The use of this compound extends beyond membranes into the broader field of nanomaterials and nanocomposites. Its ability to form robust polymer matrices, such as aramids, provides an excellent host for various nano-fillers. This combination leads to hybrid materials with properties that are significantly superior to the individual components, opening up applications in structural materials, environmental remediation, and advanced electronics.

Aramid/Layered Silicate (B1173343) (Clay, Montmorillonite) Nanocomposites

Aramid/layered silicate nanocomposites are a class of high-performance materials created by embedding nano-scale clay particles, such as montmorillonite (B579905), within an aromatic polyamide (aramid) matrix. The aramid matrix is synthesized via low-temperature solution polymerization, where an aromatic diamine (e.g., 4,4′-oxydianiline or 4-aminophenylsulfone) is reacted with isophthaloyl chloride. cambridge.orgresearchgate.netcambridge.org

To achieve a homogeneous dispersion of the clay platelets within the polymer, which is crucial for enhancing material properties, a solution intercalation method is employed. cambridge.orgpublish.csiro.au This process is facilitated by modifying the surface of the hydrophilic clay to make it organophilic, for example, by treating it with molecules like p-aminobenzoic acid or long-chain alkyl diamines. cambridge.orgcambridge.orgpublish.csiro.au Furthermore, chemical interactions between the polymer and the clay can be promoted by end-capping the aramid chains with reactive groups, such as carbonyl chloride or amine groups, which can bond with the modified clay surface. cambridge.orgresearchgate.netcambridge.org

The resulting nanocomposites exhibit significant improvements in their physical properties. Research has shown that even small loadings of organoclay (e.g., 2-6 wt%) can lead to substantial increases in tensile strength and modulus. cambridge.orgpublish.csiro.aucambridge.org Thermal stability is also enhanced, with the nanocomposites showing higher thermal decomposition temperatures and increased glass transition temperatures (Tg) compared to the pure aramid. cambridge.orgpublish.csiro.aucambridge.org Additionally, the incorporation of clay layers acts as a barrier to mass transport, leading to a notable decrease in water absorption. cambridge.orgpublish.csiro.au

Table 4: Effect of Organoclay Loading on Aramid Nanocomposite Properties

Organoclay Loading (wt%)Effect on Tensile ModulusEffect on Glass Transition Temp. (Tg)Effect on Water UptakeReference
0 (Pure Aramid)Baseline~78-118 °CHigh (~5.7%) cambridge.orgpublish.csiro.aucambridge.org
2-6Significant IncreaseIncreaseDecrease cambridge.orgpublish.csiro.aucambridge.org
12-16May decrease past optimumPeak Increase (e.g., 110-123°C)Further Decrease cambridge.orgpublish.csiro.aucambridge.org

Mesoporous Silica (B1680970)/Polymer Nanocomposites

Mesoporous silica nanoparticles (MSNs) are noted for their high surface area, tunable pore sizes, and functionalizable surfaces, making them excellent candidates for inclusion in polymer matrices to create advanced nanocomposites. mdpi.complos.org While this compound can be used to synthesize the polymer matrix (such as polyamides or polyesters), the focus of much research is on the functionalization of the silica and its incorporation into various polymers to create materials for specific applications, particularly in adsorption and catalysis. nih.gov

The synthesis of these nanocomposites can be achieved through methods like solution casting, where modified mesoporous silica is dispersed in a polymer solution before the solvent is evaporated. plos.org For example, large-pore mesoporous silica (FDU-12) has been modified with silane (B1218182) coupling agents and then incorporated into polymer matrices like poly(methyl methacrylate) (PMMA) and Nylon 6. plos.org The resulting nanocomposites possess abundant active sites and a large surface area, making them highly effective for adsorbing heavy metals like lead (Pb(II)) from aqueous solutions. plos.org The polymer matrix provides structural integrity, while the mesoporous silica provides the high surface area and active sites for adsorption.

Table 5: Performance of Mesoporous Silica/Polymer Nanocomposites in Adsorption

Nanocomposite TypeMesoporous SilicaPolymer MatrixApplicationKey PropertyReference
FDU-12-MA/PMMAMethacrylate-modified FDU-12Poly(methyl methacrylate)Pb(II) RemovalGood adsorption affinity due to large surface area and active sites. plos.org
FDU-12-TA/NY6Triamine-modified FDU-12Nylon 6Pb(II) RemovalGood performance in removing Pb(II) from aqueous solutions. plos.org

Magnetic Nanocomposites for Environmental Remediation (e.g., Heavy Metal Adsorption)

Magnetic nanocomposites represent a significant advancement in environmental remediation technology, as they combine high adsorption capacity with the ability to be easily separated from treated water using a magnetic field. mdpi.com this compound has been used as a key functionalizing agent in the synthesis of novel magnetic nanocomposites designed for the efficient removal of heavy metals. researchgate.net

A multi-step synthesis process has been developed to create these materials. It begins with magnetic iron oxide (Fe3O4) nanoparticles, which are first coated with a silica (SiO2) shell. researchgate.net This core-shell structure is then functionalized with (3-aminopropyl)triethoxysilane (APTES), which introduces amine groups onto the surface. Subsequently, these amine groups are reacted with this compound. The IPC acts as a linker or further functionalizing agent, preparing the surface for hybridization with nano montmorillonite (MMT) clay. researchgate.net

The resulting Fe3O4@SiO2-APTES@IPC/MMT nanocomposite has been successfully used to remove toxic heavy metal ions such as Lead (Pb2+) and Cadmium (Cd2+) from aqueous solutions. researchgate.net Adsorption studies show that the process is highly efficient and fits well with the pseudo-second-order kinetic model and the Langmuir isotherm model. researchgate.net This suggests that the adsorption occurs as a monolayer on the uniform surface of the nanocomposite, driven by the various functional groups introduced during the synthesis. researchgate.netumsida.ac.id

Table 6: this compound in Magnetic Nanocomposites for Heavy Metal Removal

Nanocomposite StructureTarget PollutantsAdsorption Model FitSignificanceReference
Fe3O4@SiO2-APTES@IPC/MMTPb(II), Cd(II)Langmuir Isotherm, Pseudo-second-order kineticsEfficient monolayer adsorption on a uniform surface; easy magnetic separation. researchgate.net

Interfacial Interactions and Dispersion Dynamics in Nanocomposite Systems

The integration of nanoscale fillers into polymer matrices derived from this compound (IDC) is a key strategy for developing advanced materials with enhanced properties. The performance of these nanocomposites is critically dependent on the interfacial interactions between the polymer and the nanoparticles, as well as the quality of nanoparticle dispersion. This compound is a crucial monomer in the synthesis of high-performance semi-aromatic polyamides and aramids, often through interfacial polymerization. This process, occurring at the interface of two immiscible liquids, allows for the in-situ incorporation of nanoparticles.

Strong interfacial adhesion is paramount for effective stress transfer from the polymer matrix to the reinforcing nanofiller, leading to improved mechanical properties. In polyamide nanocomposites synthesized using IDC, hydrogen bonding between the amide groups (N-H···O=C) of the polymer chain and functional groups on the nanoparticle surface (e.g., hydroxyl groups on halloysite (B83129) nanotubes or graphene oxide) plays a significant role. ontosight.aimdpi.com This interaction promotes better compatibility and adhesion between the organic and inorganic phases.

Achieving a homogeneous dispersion of nanoparticles within the polymer matrix is a significant challenge due to their tendency to agglomerate. To overcome this, surface modification of the nanoparticles is a widely used strategy. For instance, montmorillonite (MMT) clay, which is hydrophilic, is often rendered organophilic by treating it with swelling agents like dodecylamine (B51217) or diamines before being incorporated into the aramid matrix. scispace.comrug.nl Furthermore, coupling agents such as 3-aminopropyltriethoxysilane (B1664141) (APTES) can be grafted onto the surface of nanoparticles like MMT or silica (SiO₂). rug.nlresearchgate.net These agents act as a bridge; the silane groups react with the nanoparticle surface, while the amine groups can react with the acid chloride ends of the growing polymer chains, creating strong covalent bonds at the interface. rug.nl This enhanced interaction facilitates the exfoliation and intercalation of clay platelets within the polymer matrix, leading to significant improvements in tensile strength, elongation, and thermal stability. rug.nlmarkwideresearch.com

The dynamics of dispersion are also influenced by the processing method. Techniques like high-speed mixing and ultrasonication are employed to break down nanoparticle agglomerates and distribute them uniformly throughout the polymer solution or melt before or during polymerization. scispace.comnih.gov The successful dispersion and strong interfacial bonding in these systems have been confirmed through characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and Transmission Electron Microscopy (TEM). ontosight.aimdpi.comscispace.comrug.nlmarkwideresearch.com

Table 1: Examples of Nanocomposite Systems Utilizing this compound

Polymer Matrix (from IDC)NanofillerKey Interfacial Interaction/ModificationObserved ImprovementReference
Semi-aromatic PolyamideGraphene Oxide (GO) / Sulfonated Graphene Oxide (SGO)Hydrogen bonding; favorable interactions with SGOIncreased thermal stability and electrical properties mdpi.com
AramidMontmorillonite (MMT)Surface modification with dodecylamine (organoclay)Formation of exfoliated and intercalated structures scispace.com
Aromatic PolyamideMontmorillonite (MMT)Grafting with 3-aminopropyltriethoxysilane (APTES)110% increase in tensile strength; improved thermal stability rug.nl
Polyamide-ester-imideTitanium Dioxide (TiO₂)Surface modification with N,N′-(pyromellitoyl)-bis-l-isoleucine diacidHomogeneous dispersion and enhanced thermal stability nih.gov
PolyamideFe₃O₄@SiO₂/MontmorilloniteFunctionalization with APTES and IDCHigh efficiency for heavy metal (Pb²⁺, Cd²⁺) removal researchgate.net

Supramolecular Assemblies and Mechanically Interlocked Architectures

The isophthalamide (B1672271) moiety, readily formed from the reaction of this compound with primary amines, is a cornerstone in supramolecular chemistry. Its specific geometry and hydrogen-bonding capabilities enable the construction of intricate, non-covalently linked structures and complex mechanically interlocked molecules.

The self-assembly of isophthalamide-based molecules is primarily governed by a combination of directional hydrogen bonds and π-π stacking interactions. helsinki.firsc.org The amide groups (–CONH–) are excellent hydrogen bond donors and acceptors, leading to the formation of robust and predictable patterns, such as chains or cyclic motifs. mdpi.comacs.org The 1,3-disposition of the amide groups on the benzene (B151609) ring of the isophthalamide unit directs these interactions, allowing for the creation of specific supramolecular structures.

In addition to hydrogen bonding, the aromatic rings of the isophthalamide units and adjacent moieties engage in π-π stacking. nih.gov These interactions, though weaker than hydrogen bonds, are crucial for the organization and stabilization of the final supramolecular architectures, often leading to the formation of well-ordered columns or layered structures in the solid state. nih.govrsc.org The interplay between strong, directional hydrogen bonds and weaker, non-directional π-π stacking allows for fine control over the self-assembly process, enabling the design of complex, functional supramolecular systems. rsc.org

This compound is a key building block in the template-directed synthesis of mechanically interlocked molecules (MIMs) such as catenanes (consisting of two or more interlocked rings) and rotaxanes (a wheel-like molecule threaded onto an axle with bulky stoppers). The synthesis often relies on hydrogen-bond templating, where the isophthalamide unit plays a crucial role.

In a common strategy, this compound is reacted with a diamine, such as p-xylylenediamine, in the presence of a pre-formed macrocycle. rug.nlresearchgate.net The formation of hydrogen bonds between the reacting components and the macrocyclic template pre-organizes the linear fragments into a threaded geometry, facilitating the final ring-closing reaction to yield a ontosight.aicatenane in high yield. rug.nlresearchgate.net This "clipping" procedure has been used to create a variety of catenanes and rotaxanes. acs.orgrsc.org The Leigh group, for example, demonstrated an efficient route to benzylic amide ontosight.aicatenanes by reacting this compound and p-xylylenediamine. rug.nlresearchgate.net These syntheses highlight how the geometric and hydrogen-bonding information encoded within the isophthalamide precursor directs the formation of topologically complex molecules.

The isophthalamide scaffold is a classic and highly effective motif for anion recognition and binding. scispace.com The two amide N-H groups are positioned to act as a "pincer," forming two hydrogen bonds to a single anion guest. This binding ability has been extensively exploited to create receptors for various anions, including halides (Cl⁻, Br⁻) and oxoanions. scispace.comrsc.org

By incorporating isophthalamide units into larger molecular or macromolecular structures, it is possible to create supramolecular channels capable of transporting anions across lipid bilayers. rsc.org These synthetic transporters function by binding an anion on one side of the membrane, encapsulating it in a lipophilic complex that can diffuse across the bilayer, and then releasing it on the other side. scispace.com Some isophthalamide-based systems have been shown to self-assemble within the membrane to form anion-conducting aggregates or channels, demonstrating a cooperative transport mechanism. rsc.org This functionality is of significant interest for developing treatments for channelopathies like cystic fibrosis.

A molecular logic gate is a molecule that performs a logical operation in response to one or more physical or chemical inputs, producing a readable output. mdpi.comwikipedia.org While specific logic gates based directly on this compound are not extensively detailed, the responsive anion-binding properties of isophthalamide derivatives make them ideal candidates for such systems.

The binding of an anion (an "input") to an isophthalamide receptor can trigger a change in the molecule's properties, such as its fluorescence or color (an "output"). For example, a system could be designed where fluorescence is "ON" but is quenched upon binding a specific anion. This functions as a NOT logic gate. More complex systems, such as AND gates, can be designed where an output is generated only when two different inputs (e.g., two different anions, or an anion and a cation) are present simultaneously. nih.govnih.gov The predictable binding behavior and synthetic accessibility of isophthalamides provide a robust platform for developing these "smart" molecules for applications in sensing and diagnostics. nih.govrsc.org

Formation of Supramolecular Channels and Anion Coordination Complexes

Specialized Material Applications

The unique chemical reactivity and the rigid, aromatic structure of this compound make it a vital precursor for a range of specialized, high-performance materials. Its applications span from advanced textiles to electronics and environmental technologies.

One of the most significant applications of IDC is in the production of meta-aramid fibers, such as Nomex®. organicintermediate.com These fibers are synthesized by the polycondensation of this compound with m-phenylenediamine. The resulting polymers exhibit exceptional thermal stability, flame resistance, and electrical insulation properties. organicintermediate.comfishersci.no Consequently, they are used in protective clothing for firefighters and industrial workers, as electrical insulation in transformers, and as lightweight, rigid honeycomb materials in the aerospace and automotive industries. markwideresearch.comorganicintermediate.com

In the field of polymer science, IDC is used to synthesize various high-performance polymers beyond aramids, including polyesters, polyamides, and polyarylates. ontosight.aimarkwideresearch.com These polymers are valued for their chemical resistance, durability, and thermal stability, finding use in specialty coatings, adhesives, and films. markwideresearch.com

Furthermore, materials derived from this compound are critical in separation and filtration technologies. It is a key monomer, along with trimesoyl chloride, in the interfacial polymerization process used to create the thin-film composite layer of reverse osmosis (RO) and nanofiltration membranes. datainsightsmarket.com These membranes are essential for water desalination, wastewater treatment, and other purification processes. The incorporation of nanoparticles into these IDC-based polymer matrices can also yield adsorbents with a high capacity for removing heavy metals from water. researchgate.net

Liquid Crystal Polymers for Display Technology

This compound is a key monomer in the synthesis of liquid crystal polymers (LCPs), which are essential materials in modern display technology. unilongindustry.commarkwideresearch.comunilongindustry.com The incorporation of IPC into polymer backbones, often through polycondensation reactions with various aromatic diols or diamines, allows for the creation of polymers with the rigidity and ordered structure necessary for liquid crystalline behavior. unilongindustry.comunilongindustry.comajrconline.org These LCPs exhibit good orientation and stability, which can enhance the display effect and response speed in liquid crystal displays (LCDs). unilongindustry.comunilongindustry.com

The properties of the resulting LCPs can be precisely tuned by selecting specific co-monomers to react with this compound. For instance, novel random copolyesters with liquid crystalline properties have been synthesized through the solution polycondensation of isophthaloyl chloride with 4,4'-biphenol and 1,4-dihydroxy naphthalene. ajrconline.org The molecular structure and, consequently, the properties of the final polymer can be adjusted to meet the requirements of different display applications by reacting IPC with different aromatic diamines. unilongindustry.comunilongindustry.com The use of IPC is also noted in the synthesis of other mesogen-jacketed liquid crystalline polymers. The resulting aromatic polyesters often have high melting temperatures and limited solubility in organic solvents due to their rigid structures, a characteristic feature of many LCPs. derpharmachemica.com

Functional Coatings and High-Performance Adhesives

This compound serves as a crucial component in the formulation of functional coatings and high-performance adhesives, primarily through its role in synthesizing robust polymer resins. ontosight.aimyskinrecipes.commarkwideresearch.com The polymers derived from IPC, such as specialty polyesters and polyamides, are valued for their ability to impart superior durability, adhesion, and resistance to environmental factors. markwideresearch.comgrowthmarketreports.com

In the coatings industry, isophthaloyl chloride is reacted with polyols to produce polyester (B1180765) resins that exhibit excellent weatherability, chemical resistance, and mechanical properties. unilongindustry.com These characteristics make the resulting coatings suitable for demanding applications, including the protection and decoration of automotive bodies, marine vessels, and architectural structures. unilongindustry.com The homopolymer of this compound itself is noted for its high thermal stability and chemical resistance, making it a suitable component in advanced coating formulations. ontosight.ai

In the field of adhesives, this compound can function as a crosslinker or a modifier. unilongindustry.com When incorporated into adhesive formulations, such as those for polyurethane adhesives, it can react with polymers containing active groups. unilongindustry.com This reaction forms a cross-linked network structure that significantly improves the adhesive's bonding strength, heat resistance, and water resistance. unilongindustry.com This enhancement is particularly effective for bonding diverse materials, with notable improvements in adhesion to metals and plastics. unilongindustry.com

Table 1: Impact of this compound on Material Properties
ApplicationPolymer TypeImproved PropertiesReference
Functional CoatingsPolyester ResinsWeather Resistance, Chemical Resistance, Mechanical Strength unilongindustry.com
High-Performance AdhesivesPolyurethane (as crosslinker)Bonding Strength, Heat Resistance, Water Resistance unilongindustry.com

Synthesis and Characterization of Novel Surfactants

This compound can be utilized as a starting material for the synthesis of specialty surfactants. unilongindustry.comunilongindustry.com Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids or between a liquid and a solid. The synthesis approach involves reacting this compound, with its two reactive acyl chloride groups, with various hydrophilic molecules. unilongindustry.comunilongindustry.com

This process allows for the creation of a range of surfactant types, including non-ionic, anionic, or cationic surfactants, depending on the nature of the hydrophilic group attached. unilongindustry.comunilongindustry.com The resulting surfactants exhibit valuable properties such as effective emulsification, dispersion, and wetting. unilongindustry.comunilongindustry.com These characteristics make them suitable for use in a variety of products, including detergents, cosmetics, and formulations for the textile printing and dyeing industries. unilongindustry.comunilongindustry.com While specific research on novel surfactants directly from IPC is detailed in industry literature, the general principle aligns with the use of acyl chlorides as intermediates in synthesizing ester-linked surfactants, which is a known method for producing novel surface-active agents. whiterose.ac.uk

Stabilization of Polyurethane Prepolymers

A significant application of this compound is as an effective stabilizer for polyurethane (PU) prepolymers. made-in-china.comfishersci.nospecialchem.com Polyurethane prepolymers, which contain reactive isocyanate groups, are susceptible to degradation from moisture. Water reacts with isocyanate groups, leading to the formation of unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas. This can cause undesirable viscosity increases, gelling, and performance issues in the final polyurethane product.

This compound acts as an efficient water scavenger. made-in-china.comfishersci.nospecialchem.comthermofisher.com Its two highly reactive acyl chloride groups readily react with any trace amounts of water present in the prepolymer system. This scavenging action prevents the water from reacting with the isocyanate groups, thereby enhancing the storage stability and thermal stability of the urethane (B1682113) prepolymers. fishersci.nogoogle.com In some processes, this compound is added after the initial reaction to deactivate catalysts and improve the stability of the allophanate-containing products during storage or subsequent processing steps like thin-film distillation. google.com


Computational and Theoretical Investigations of Isophthaloyl Dichloride Systems

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a important method for investigating the mechanisms of reactions involving isophthaloyl dichloride, particularly in processes like Friedel-Crafts acylation, which is fundamental to the synthesis of polyaryletherketones and other high-performance polymers. nih.govresearchgate.net DFT calculations allow for the detailed exploration of reaction pathways, providing a quantitative understanding of the energetics and structures of intermediates and transition states. researchgate.net

By mapping the potential energy surface, DFT calculations can characterize the complete energetic landscape of a reaction. nih.govstanford.edu This includes identifying the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be precisely calculated.

Key Findings from DFT Studies on this compound Reactions
Reaction StepComputational FindingSignificanceReference
Acylium Ion FormationIdentified as the rate-determining step in Al₂Cl₆-catalyzed Friedel-Crafts acylation.Controls the overall speed of the polymerization or acylation reaction. nih.gov, researchgate.net
Wheland Intermediate FormationConfirmed as a key intermediate following electrophilic attack on the aromatic ring.Its stability is crucial for the C-C bond-forming process. nih.gov, researchgate.net, libretexts.org
Activation EnergyThe activation energy for C-C bond formation differs when using this compound compared to terephthaloyl chloride.Demonstrates how isomeric structure influences reactivity at a quantum level. nih.gov, researchgate.net

Analysis of Acylium Ion Formation and Wheland Intermediate Pathways

Molecular Modeling and Simulation of Polymer Structures

This compound is a key monomer in the synthesis of high-performance polymers, most notably aramids (aromatic polyamides). Molecular modeling and simulation techniques, such as molecular dynamics (MD), are invaluable for predicting the structure and properties of the resulting polymer materials. pnas.orgresearchgate.net

The physical and mechanical properties of polymers are intrinsically linked to the conformation of their chains and the interactions between them. morfli.commdpi.com Molecular simulations can predict how polymer chains derived from this compound will fold and arrange themselves in space. nih.gov For aramids, the meta-oriented linkages from the isophthaloyl unit introduce kinks into the polymer backbone, preventing the formation of the rigid, linear rods seen in polymers made from its isomer, terephthaloyl chloride. This leads to more coiled conformations. morfli.com

Simulations can also model the significant intermolecular interactions, such as hydrogen bonding between the amide groups in aramids. pnas.org These interactions are crucial for the stability and mechanical strength of the final material. Molecular dynamics simulations of oligomers at interfaces have shown how these chains orient themselves to expose polar groups, a key factor in designing polymers with specific surface properties. pnas.org

A major goal of computational polymer science is to establish clear links between a polymer's molecular structure and its macroscopic properties. nist.govproquest.comscribd.com By simulating polymer systems, researchers can calculate properties like the glass transition temperature, mechanical modulus, and thermal stability. lew.ro

For aramids synthesized using this compound, computational models help explain their unique combination of high thermal stability and good solubility compared to their para-aramid counterparts. lew.ro The less-linear chain conformation predicted by simulations correlates with lower crystallinity and improved processability. By systematically varying molecular features in a simulation, such as chain stiffness or substituent groups, researchers can isolate their effects on bulk properties, guiding the design of new materials with desired characteristics. researchgate.net This computational approach complements experimental data to build a comprehensive understanding of structure-property relationships in these advanced materials. nist.govproquest.com

Insights from Molecular Modeling of this compound-Based Polymers
Focus AreaComputational TechniqueKey InsightReference
Chain ConformationMolecular Dynamics (MD)The meta-linkage from this compound results in coiled, less-linear polymer chains compared to para-isomers. morfli.com
Intermolecular ForcesMD, DFTQuantifies the strength and geometry of hydrogen bonds between amide groups in aramids, which governs material strength. pnas.org
Structure-Property LinksMD, Molecular Mechanics (MM+)Correlates the kinked chain structure with enhanced solubility and lower glass transition temperatures in polyamides. lew.ro

Prediction of Polymer Chain Conformation and Intermolecular Interactions

Quantum Chemical Analysis of Electronic Properties

Quantum chemical calculations provide fundamental information about the electronic structure of the this compound molecule itself. dolphininstitute.ac.inresearchgate.net Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. researchgate.net The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability.

These calculations also reveal the distribution of electron density and the electrostatic potential across the molecule. For this compound, this analysis highlights the electrophilic nature of the carbonyl carbons in the acid chloride groups, which is central to its reactivity in polycondensation and acylation reactions. The calculated dipole moment and charge distribution are essential inputs for developing accurate force fields used in the larger-scale molecular dynamics simulations of polymers discussed previously. researchgate.net

Investigation of HOMO-LUMO Energy Gaps and Intramolecular Charge Transfer (ICT)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic properties of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that governs molecular reactivity, stability, and optical and electronic characteristics. researchgate.netnih.gov A smaller gap generally implies higher reactivity and a greater ease of electronic excitation. researchgate.net

In systems derived from this compound, particularly those designed as donor-π-acceptor (D-π-A) structures, computational studies reveal the occurrence of Intramolecular Charge Transfer (ICT). beilstein-journals.org In these systems, this compound or its derivatives often act as part of the π-conjugated bridge or acceptor moiety. Upon photoexcitation, an electron is promoted from the HOMO, typically localized on the electron-donating part of the molecule, to the LUMO, which is often centered on the electron-accepting part. acs.org This spatial separation of the frontier orbitals is a hallmark of charge-transfer character. acs.orgworktribe.com

For instance, theoretical calculations on D-A-D systems, where donor units like phenothiazine (B1677639) (PTZ) are linked to an acceptor, have shown that the HOMO is located on the donor units while the LUMO is on the acceptor. worktribe.com Similarly, in certain pyridinium (B92312) derivatives, density functional theory (DFT) calculations have demonstrated that the HOMO resides on the diphenylamine (B1679370) (DPA) donor moiety and the LUMO on the pyridinium acceptor, confirming the charge transfer nature of the excited state. acs.org The magnitude of the HOMO-LUMO gap can be tuned by modifying the chemical structure, such as altering the donor or acceptor strength or changing the conjugation length of the linker. nih.govbeilstein-journals.org

Table 1: Calculated HOMO-LUMO Energy Gaps in Representative Molecular Systems

Compound/System Computational Method HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (ΔE) (eV) Reference
Anil-1 DFT/B3LYP - - 4.46 researchgate.net
Anil-2 DFT/B3LYP - - 4.05 researchgate.net
Thiophene Sulfonamide Derivatives DFT/B3LYP/6-311G(d,p) - - 3.44 - 4.65 researchgate.net
Naphthalenediimide (NDI) DFT -7.6 -4.4 3.2 researchgate.net
NDI-styrene polymer DFT - - 3.11 researchgate.net

Note: This table presents data from various studies on different molecular systems to illustrate typical HOMO-LUMO gap values. The specific values are highly dependent on the exact molecular structure and computational method used.

Correlation with Optical and Spectroscopic Behavior

Computational findings on HOMO-LUMO gaps and ICT are directly correlated with the experimentally observed optical and spectroscopic properties of this compound-based systems. The energy of the lowest electronic excitation in a molecule is closely related to the HOMO-LUMO gap. researchgate.netossila.com A smaller gap generally corresponds to absorption of light at longer wavelengths (lower energy). researchgate.net

This relationship is fundamental in the design of chromophores and functional dyes. beilstein-journals.org For molecules exhibiting ICT, the excited state is significantly more polar than the ground state. This leads to a phenomenon known as solvatochromism, where the emission wavelength shifts with the polarity of the solvent. acs.org Specifically, in polar solvents, the highly polar excited state is stabilized, resulting in a red-shifted (lower energy) emission compared to nonpolar solvents. acs.orgworktribe.com This effect has been computationally and experimentally verified in various donor-acceptor systems. acs.orgworktribe.com

For example, studies on certain D-π-A+ pyridinium compounds showed a distinct red-shift in emission with increasing solvent polarity, which is indicative of the charge-transfer property in the first excited state. acs.org Similarly, cyclophanes built with phenothiazine donors exhibited pronounced solvatochromism consistent with a charge transfer excited state. worktribe.com Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict absorption and emission spectra, allowing for direct comparison with experimental UV-Vis and fluorescence spectroscopy. nih.gov The calculated transition energies and oscillator strengths can explain the positions and intensities of absorption bands. worktribe.com

Table 2: Correlation of Computational and Spectroscopic Data

System Type Computational Prediction Spectroscopic Observation Correlation Reference
D-π-A Pyridinium Salts Charge-transfer character in S1 excited state Red-shifted emission in more polar solvents (solvatochromism) The CT nature leads to a large change in dipole moment, causing solvent stabilization of the excited state. acs.org
PTZ-based Cyclophanes Charge transfer (CT) character of the excited state Pronounced solvatochromism; emission spectra are red-shifted in toluene (B28343) vs. less polar MCH. The CT excited state's energy is lowered in polar solvents, leading to lower energy (red-shifted) emission. worktribe.com
D-π-A Molecules Smaller HOMO-LUMO gap Absorption at longer wavelengths (lower energy) The HOMO-LUMO gap is a primary determinant of the lowest singlet excitation energy. researchgate.net
Ru Mono-diimine Derivatives Varying HOMO-LUMO gaps with different substituents Tunable emission wavelengths across the visible spectrum Electron-donating/withdrawing groups alter the frontier orbital energies, thus controlling the emission energy. nih.gov

Application of Predictive Algorithms in Materials Design

The insights gained from theoretical calculations are increasingly being leveraged in conjunction with predictive algorithms and machine learning (ML) to accelerate the design of new materials. researchgate.netscispace.com This data-driven approach allows for the prediction of material properties from their chemical structure, bypassing the time-consuming and expensive cycle of synthesis and testing. scispace.com

For polymers derived from this compound, such as aramids and polyamides used in high-performance membranes, predictive modeling is particularly valuable. researchgate.netresearchgate.netmdpi.com For instance, machine learning models have been developed to predict the performance of thin-film composite membranes, which are often synthesized via the interfacial polymerization of monomers like isophthaloyl chloride. researchgate.net These models can take monomer structures and reaction conditions as inputs and predict key performance metrics such as water flux and salt rejection with high accuracy. researchgate.net

Furthermore, predictive algorithms are being applied to forecast other critical material properties. Artificial intelligence models, including neural networks, have been used to predict the flammability characteristics and heat of combustion of polymers from their chemical composition. researchgate.net This is highly relevant for aramids, which are prized for their thermal stability and flame-retardant properties. mdpi.com By establishing quantitative structure-property relationships (QSPR), these computational tools can screen vast libraries of virtual compounds to identify promising candidates for specific applications, guiding experimental efforts toward the most viable materials. nih.govscispace.com This synergy between computational chemistry and machine learning represents a new frontier in the rational design of advanced materials based on this compound systems.

Advanced Characterization Methodologies in Isophthaloyl Dichloride Research

Spectroscopic Analysis (FTIR, NMR, Mass Spectrometry)

Spectroscopic techniques are fundamental in confirming the chemical structure of isophthaloyl dichloride itself and, more importantly, in verifying the successful polymerization and identifying the functional groups present in the resulting polymers.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify characteristic functional groups. The FTIR spectrum of this compound confirms its structure. ntu.edu.sg In the synthesis of polymers, such as aromatic polyamides from IPC and various diamines, FTIR is essential for confirming the formation of the amide linkage. For instance, in polyesters derived from IPC, characteristic bands appear around 1734 cm⁻¹ (C=O stretch in ester) and in the 1009-1299 cm⁻¹ region (C-O-C symmetric and asymmetric stretch), confirming polyester (B1180765) formation. researchgate.net Similarly, for amine-terminated aromatic amide oligomers synthesized from IPC, FTIR is used to confirm the successful synthesis. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement within a molecule. Both ¹H NMR (proton NMR) and ¹³C NMR are used to characterize this compound and its derivatives. nih.gov For example, ¹H NMR analysis of N-methyl substituted aromatic polyamides derived from IPC helps to confirm the structure of the polymer backbone and the substituent groups. semanticscholar.org In the study of novel copolyesters, ¹H NMR is a standard technique to ascertain the structure, composition, and distribution of the repeating units in the polymer chain. nanoscience.comdiva-portal.orgmccrone.com

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and to analyze its fragments. Gas Chromatography-Mass Spectrometry (GC-MS) is a common configuration for this purpose. nih.gov In polymer research, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are used to characterize the products of polycondensation reactions involving IPC, providing data on the distribution of oligomers and molecular weight. nih.gov

Technique Application in IPC Research Key Findings/Observations
FTIR Identification of functional groups in IPC and its polymers.Confirms C=O stretching in the acid chloride; verifies amide or ester bond formation in polymers. researchgate.net
NMR Detailed structural elucidation of IPC and its polymeric derivatives.Provides chemical shift data for aromatic protons and carbons, confirming monomer incorporation and polymer structure. semanticscholar.orgmccrone.com
Mass Spec. Molecular weight determination and fragmentation analysis of IPC; characterization of oligomers.Confirms the molecular weight of IPC (203.02 g/mol ) and analyzes polymer distributions. nih.govnih.gov

Thermal Analysis Techniques (TGA, DSC, DTA)

The high-performance nature of polymers derived from this compound, such as aramids, necessitates excellent thermal stability. Thermal analysis techniques are therefore critical for evaluating their performance at elevated temperatures.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile. For copolyesters derived from IPC, TGA is used to determine the initial decomposition temperature and the char yield at high temperatures (e.g., up to 800°C). nanoscience.com Studies on various aromatic polyamides synthesized using IPC have used TGA to compare the thermal stability, noting that factors like substituents on the aromatic ring can significantly affect decomposition behavior and char yield. semanticscholar.orgnih.gov For composite materials, such as those incorporating carbon nanotubes into a poly(m-phenylene isophthalamide) matrix, TGA shows how the additive influences thermal stability. edrc.gov.eg

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material. It is widely used to determine the glass transition temperature (Tg) and melting temperature (Tm) of polymers made from IPC. rsc.org For instance, aromatic polyesters synthesized from IPC and various diols show glass transition temperatures in the range of 79 to 96°C. nanoscience.com In N-methylated polyamides, DSC has shown that such substitution significantly lowers the Tg compared to unsubstituted analogues, which affects the material's processing and application range. semanticscholar.org

Differential Thermal Analysis (DTA) is another technique that measures the temperature difference between a sample and a reference material as a function of temperature. It is also used to study the thermal properties and stability of polymers and composites derived from IPC. nih.govnih.gov For example, DTA, often coupled with TGA, has been used to study the thermal decomposition behavior of heterocyclic aramid fibers produced using this compound. nist.gov

Technique Property Measured Typical Findings for IPC-based Polymers
TGA Mass loss vs. TemperatureHigh thermal stability, with decomposition often starting above 350-400°C; analysis of char yield. semanticscholar.orgnanoscience.com
DSC Heat flow vs. TemperatureDetermination of Glass Transition (Tg) and Melting (Tm) temperatures, crucial for defining service temperature. semanticscholar.orgnanoscience.comrsc.org
DTA Temperature difference vs. TemperatureIdentification of exothermic and endothermic transitions, complementing TGA and DSC data. nih.govnist.gov

Morphological and Structural Imaging (SEM, TEM, XRD, AFM)

The macroscopic properties of IPC-based polymers and composites are governed by their structure at the micro- and nanoscale. Various imaging and diffraction techniques are used to visualize and analyze this structure.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface morphology. In studies of copolyesters derived from IPC, SEM reveals the surface features, such as heterogeneity, nodules, or holes. nanoscience.commccrone.com For composite nanofibers made by electrospinning a solution containing IPC-based polyamides and carbon nanotubes, SEM is used to investigate the morphology and measure fiber diameter. edrc.gov.eg It is also used to view the cross-section of membranes to observe their anisotropic structure.

Transmission Electron Microscopy (TEM) is used to visualize the internal structure of thin samples. For composite nanofibers, TEM can confirm the dispersion and alignment of additives, such as carbon nanotubes, along the axis of the fibers. edrc.gov.eg In thin-film composite membranes used for filtration, TEM provides cross-sectional images that reveal the thickness and structure of the ultra-thin polyamide active layer formed by the interfacial polymerization of IPC. ntu.edu.sg

X-ray Diffraction (XRD) analyzes the crystalline structure of materials. Wide-angle X-ray diffraction (WAXD) is frequently used to determine the degree of crystallinity in polymers. Polyesters and copolyesters synthesized from isophthaloyl chloride are often found to be semi-crystalline in nature, a characteristic confirmed by WAXD patterns. nanoscience.commccrone.com The crystallinity of composite nanofibers can also be assessed, showing, for example, that the addition of multi-walled carbon nanotubes can improve the crystallinity of the host polyamide matrix. edrc.gov.eg

Atomic Force Microscopy (AFM) offers ultra-high-resolution, three-dimensional surface imaging. AFM is used to study the active layer of thin-film composite membranes made from IPC. It can determine film thickness, characterize interfacial morphology, and measure dimensional changes (swelling) in different liquid environments. semanticscholar.org Furthermore, AFM can quantify surface roughness and probe local mechanical properties like adhesion forces, providing insights into phenomena like membrane fouling. acs.org

Rheological and Mechanical Property Assessment (e.g., Viscosity, Tensile Testing)

The mechanical and flow properties of IPC-derived polymers are paramount for their processing and end-use applications, from high-strength fibers to processable films.

Rheological Assessment , particularly viscosity measurement, is crucial for understanding the behavior of polymer solutions, which is relevant for solution-based processing like spinning fibers or casting films. The inherent viscosity of copolyesters synthesized from IPC is a key parameter that is often correlated with molecular weight and measured using viscometers like the Ubbelohde viscometer. nanoscience.comdiva-portal.orgmccrone.com The viscosity of polymer solutions can also be highly dependent on factors like the type of cation present in polyanionic aramid solutions. nih.gov

Mechanical Property Assessment involves testing the material's response to applied forces. Tensile testing , performed on universal testing machines (UTM), is a standard method to determine properties like tensile strength, Young's modulus, and elongation at break. acs.org High-performance aromatic copolyamides derived from IPC are designed for exceptional mechanical properties, and their strength and moduli are rigorously evaluated. The mechanical characteristics of membranes, such as strength and elongation, are also tested to ensure they can withstand operational pressures.

Assessment Type Technique/Parameter Relevance to IPC-based Materials
Rheological Inherent ViscosityCorrelates with polymer molecular weight; essential for controlling solution spinning/casting processes. nanoscience.commccrone.com
Rheological Solution ViscosityDetermines processability and is affected by polymer concentration, solvent, and additives. nih.gov
Mechanical Tensile Testing (UTM)Measures key performance indicators like strength and stiffness for fibers and films.
Mechanical Micro-strain AnalysisCharacterizes the mechanical strength of membranes.

Surface and Interfacial Characterization of Composite Materials

This compound is a key reactant in interfacial polymerization, a process used to create thin-film composite membranes for applications like nanofiltration and reverse osmosis. The characterization of the resulting surfaces and interfaces is critical to understanding membrane performance.

Interfacial polymerization involves the reaction of two monomers at the interface of two immiscible liquids, for example, an aqueous solution of a diamine and a nonaqueous solution of this compound. researchgate.net The resulting polyamide film's properties are studied extensively. Techniques like X-ray Photoelectron Spectroscopy (XPS) are used to analyze the elemental composition at the very top surface (1-10 nm) of the membrane, providing information on cross-link density. The wettability of the surface is determined by contact angle measurements , which can change significantly after the formation of the polyamide layer.

The interaction between the membrane surface and components in a feed stream, which relates to fouling, can be probed directly using Atomic Force Microscopy (AFM) . By measuring the intermolecular forces between a foulant and the membrane surface, researchers can understand how modifications, such as using IPC instead of other monomers, can improve antifouling properties by altering surface functional groups.

Chromatographic and Separation Science Techniques (HPLC, GC/FID)

Chromatographic techniques are vital for purity analysis, reaction monitoring, and quantitative determination of this compound and its related compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating, identifying, and quantifying components in a mixture. A key application in IPC research is the analysis of its hydrolysis. HPLC methods have been developed to determine the concentration of IPC, its intermediate hydrolysis product (3-carboxybenzoyl chloride or "half-acid"), and its final, stable hydrolysis product, isophthalic acid. This is crucial for understanding the fate of IPC in aqueous environments. HPLC is also used to determine the migration of IPC and its derivatives from food contact materials into food simulants.

Gas Chromatography with Flame Ionization Detection (GC/FID) is another powerful separation technique. It has been specifically used to determine the initial, rapid hydrolysis rates of this compound in aqueous solutions at various pH levels. GC is also used to assess the purity of this compound starting material, with assay specifications often requiring a purity of ≥98.0%. edrc.gov.eg

Technique Application Information Gained
HPLC Analysis of hydrolysis products.Quantifies IPC, its intermediate "half-acid," and the final isophthalic acid product.
HPLC Food contact material testing.Measures the specific migration limit of IPC and related acids from plastics.
GC/FID Purity analysis and reaction monitoring.Determines the purity of IPC monomer and tracks its rapid disappearance during hydrolysis. edrc.gov.eg

Environmental and Sustainability Considerations in Isophthaloyl Dichloride Utilization

Hydrolytic Stability and Environmental Fate of Isophthaloyl Dichloride and its Derivatives

This compound is highly sensitive to moisture and reacts readily with water in a process called hydrolysis. nih.govfengchengroup.comfishersci.no This reaction is a critical factor in determining its environmental fate, as any release of IPC into the environment will lead to its rapid transformation.

The hydrolysis of IPC is a nucleophilic acyl substitution reaction where water molecules attack the carbonyl carbons. libretexts.orgsavemyexams.com This process occurs in two steps, first forming a short-lived intermediate "half-acid" (3-chlorocarbonylbenzoic acid), which then quickly hydrolyzes to the final, stable products: isophthalic acid (IPA) and hydrochloric acid (HCl). libretexts.orgacs.org

C₈H₄Cl₂O₂ (this compound) + 2H₂O → C₈H₆O₄ (Isophthalic Acid) + 2HCl (Hydrochloric Acid)

Research has shown that the hydrolysis of this compound is rapid. At 0°C and across a pH range of 4 to 9, the half-life of IPC is between 2.2 and 4.9 minutes. acs.org This indicates that the parent compound, IPC, is not persistent in aqueous environments. acs.orgresearchgate.net More than 90% of the initial amount of IPC is hydrolyzed in under an hour at 0°C. acs.orgresearchgate.net

The primary degradation product, isophthalic acid, is itself of environmental interest. Studies on its environmental fate show that it has a low potential to accumulate in tissues and is expected to primarily partition to water if released. oecd.orgnih.gov Isophthalic acid is readily biodegradable in screening tests and is considered to be of low priority for further environmental work. oecd.orgnih.gov It is not expected to adsorb significantly to suspended solids or sediment in water. nih.gov Due to its rapid degradation to less harmful substances, further aquatic toxicity or biodegradation studies on IPC itself are generally considered unnecessary, as data on isophthalic acid is sufficient to assess its environmental fate. researchgate.net

Table 1: Hydrolysis Data for this compound and Environmental Properties of its Primary Degradation Product

ParameterValue / ObservationReference
This compound (IPC) Hydrolysis
Half-life (t½) at 0°C, pH 4-92.2 - 4.9 minutes acs.org
Primary Hydrolysis ProductsIsophthalic Acid (IPA), Hydrochloric Acid (HCl) libretexts.orgacs.org
Persistence in WaterNon-persistent acs.orgresearchgate.net
Isophthalic Acid (IPA) Environmental Fate
Primary Environmental CompartmentWater (99.9%) oecd.org
BiodegradabilityReadily biodegradable nih.govnih.gov
Mobility in SoilExpected to have high mobility nih.gov
Bioaccumulation PotentialLow (Log Kow = -2.34) oecd.org

Research into Sustainable Synthesis and Processing Methods for this compound

The traditional synthesis of this compound involves the reaction of isophthalic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). crunchchemistry.co.uk These methods, while effective, raise sustainability concerns due to the use and generation of hazardous substances. For instance, using thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. crunchchemistry.co.uk

In response, research is exploring greener and more sustainable pathways for the synthesis and processing of IPC and similar acid chlorides. Key areas of investigation include:

Alternative Chlorinating Agents: Identifying and utilizing less hazardous or recyclable chlorinating agents to minimize toxic byproducts.

Catalytic Processes: Developing catalytic methods that can improve reaction efficiency and reduce the amount of reagents needed, thereby lowering the environmental footprint.

Solvent-Free or Greener Solvent Reactions: The conventional process often uses organic solvents. fengchengroup.com Research into solvent-free reaction conditions or the use of more benign solvents (like ionic liquids or supercritical fluids) aims to reduce volatile organic compound (VOC) emissions and simplify product purification.

One-Pot Syntheses: Designing processes where isophthalic acid can be converted to IPC and then directly used in polymerization within a single reactor. This minimizes waste, energy consumption, and handling of the reactive intermediate.

Sustainable processing often focuses on the polymerization step where IPC is used. For example, interfacial polymerization to create aramid fibers or polyamides is a major application. Greener approaches to this process include:

Aqueous-Based Systems: Developing polymerization systems that reduce or eliminate the need for organic solvents, which are traditionally used as the organic phase in interfacial polymerization.

Energy Efficiency: Optimizing reaction conditions, such as temperature and mixing, to reduce the energy input required for polymerization.

Recycling of Solvents and Catalysts: Implementing systems to recover and reuse solvents and phase-transfer catalysts involved in the polymerization process.

While specific, commercially adopted sustainable synthesis routes for IPC are not widely published in open literature, the principles of green chemistry provide a clear framework for ongoing research and development in this area.

Lifecycle Assessment of this compound-Derived Materials

A lifecycle assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and end-of-life disposal or recycling. For materials derived from this compound, such as meta-aramid fibers (e.g., Nomex®), a full LCA would consider the following stages:

Cradle-to-Gate: This phase includes the extraction and processing of raw materials (e.g., meta-xylene to produce isophthalic acid), the synthesis of this compound itself, and the manufacturing of the final polymer. The energy consumption, water usage, and emissions (like CO₂, SO₂, HCl) from these chemical processes are key impact factors.

Use Phase: For materials like aramid fibers used in protective clothing or insulation, the use phase generally has a low direct environmental impact. However, their durability and long service life contribute positively to sustainability by reducing the need for frequent replacement.

Emerging Research Directions and Future Perspectives

Integration of Digital Technologies in Materials Discovery and Optimization

The field of materials science is undergoing a significant transformation with the incorporation of digital technologies, which are accelerating the discovery and optimization of new materials based on isophthaloyl dichloride.

High-throughput computational screening enables the virtual synthesis and evaluation of a vast number of IPC-based polymer structures. This allows for the prediction of key properties such as thermal stability, mechanical strength, and chemical resistance before any physical synthesis is undertaken, saving significant time and resources. fishersci.no

Machine learning (ML) and artificial intelligence (AI) are also being leveraged to predict the performance of new materials. researchgate.net By training algorithms on existing data, ML models can identify complex relationships between the polymer structure and its properties, facilitating the in silico design of materials with specific, targeted characteristics. researchgate.net The development of comprehensive materials databases is essential for these efforts, providing the necessary data for training and validating computational models. researchgate.net

Novel Applications in Biomedical and Advanced Engineering Fields

The unique properties of polymers derived from this compound are being explored for a variety of innovative applications in the biomedical and advanced engineering sectors.

In the biomedical field, the focus is on creating advanced materials for applications such as tissue engineering, drug delivery, and medical devices. For example, IPC has been used to create magnetic nanocomposites for the efficient removal of heavy metal ions from aqueous solutions. researchgate.net Additionally, IPC-based polymers are being investigated for the development of scaffolds in tissue engineering and as components in drug delivery systems. The ability to functionalize these polymers opens up possibilities for creating materials that can interact with biological systems in specific ways. researchgate.net

In advanced engineering, IPC-based polymers are being developed for use in high-performance applications such as advanced separation technologies and energy storage. growthmarketreports.com The thermal stability and chemical resistance of these polymers make them suitable for use in gas separation membranes, water purification systems, and as components in batteries and fuel cells. fishersci.nogrowthmarketreports.com For instance, polyamides derived from IPC are used in flexible electronics and aerospace applications due to their excellent thermal stability and electrical insulation properties. growthmarketreports.com

Rational Design of this compound-Based Functional Materials for Specific Performance Targets

The "materials by design" approach is being applied to this compound-based systems to create functional materials with precisely tailored properties. rsc.org This involves the strategic modification of the molecular architecture to achieve specific performance targets.

One method is the incorporation of functional comonomers during polymerization with IPC. This allows for the introduction of specific chemical groups that can impart desired functionalities, such as improved solubility or specific binding capabilities. mdpi.com For example, the synthesis of heteroaromatic polyamides using IPC has resulted in materials with improved thermal and mechanical properties compared to commercial aramids. mdpi.com

Post-polymerization modification is another technique used to tailor the properties of IPC-based materials. This involves chemically altering the polymer after its synthesis to introduce new functionalities. Additionally, the creation of hierarchical structures, such as nanocomposites, allows for the development of materials with unique combinations of properties. For instance, hyperbranched aromatic polyamides functionalized with graphene have been designed to achieve high-performance electric field-induced strain. mdpi.com

Research AreaKey FindingsPotential Applications
Digital Materials Discovery High-throughput screening and machine learning can predict and optimize polymer properties. researchgate.netRapid design of new materials with targeted performance characteristics.
Biomedical Applications IPC-based magnetic nanocomposites can remove heavy metals. researchgate.net IPC-derived polymers are being explored for tissue engineering and drug delivery. Environmental remediation, advanced medical devices, and therapeutic systems.
Advanced Engineering Polyamides from IPC show excellent thermal stability and electrical insulation. growthmarketreports.com IPC-based polymers are suitable for separation membranes. growthmarketreports.comFlexible electronics, aerospace components, water purification, and gas separation.
Rational Material Design Introduction of functional comonomers and creation of hierarchical structures can enhance material properties. mdpi.commdpi.comHigh-strength composites, functional textiles, and advanced coatings.

Q & A

Q. What are the established methods for synthesizing isophthaloyl dichloride, and how do reaction conditions influence yield and purity?

this compound is commonly synthesized via phosgenation of isophthalic acid or thionyl chloride-mediated chlorination. Key factors include catalyst selection (e.g., dimethylformamide), temperature control (40–80°C), and stoichiometric ratios. For example, pre-forming the molecular anhydride of isophthalic acid before phosgenation improves yield (85–90%) by reducing side reactions . Purification via fractional distillation under reduced pressure (e.g., 0.1 mmHg) minimizes residual solvents.

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • FTIR : Peaks at 1770 cm⁻¹ (C=O stretch) and 730 cm⁻¹ (C-Cl stretch) confirm functional groups .
  • ¹H/¹³C NMR : Absence of carboxylic acid protons and signals at δ 8.5–8.7 ppm (aromatic protons) validate structure .
  • GC-MS : Retention time and molecular ion peak (m/z 203) ensure purity and molecular weight verification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its reactivity with water and corrosivity, use inert atmospheres (N₂/Ar), fume hoods, and PPE (acid-resistant gloves, goggles). Storage must exclude moisture (desiccators) and separate from bases/oxidizers . Emergency protocols for spills include neutralization with dry sodium bicarbonate .

Advanced Research Questions

Q. How can reaction kinetics and mechanisms of this compound in polymer synthesis be experimentally determined?

Use stopped-flow spectroscopy to monitor acylation rates with diamines (e.g., hexamethylenediamine) in anhydrous solvents. Kinetic modeling (e.g., pseudo-first-order approximations) quantifies activation energy. In situ FTIR tracks intermediate imide formation, while MALDI-TOF confirms polymer chain lengths .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of hydrolysis)?

  • Replicate studies under controlled humidity and temperature (e.g., 25°C ± 0.1°C) .
  • Error analysis : Compare calorimetric (e.g., DSC) and computational (DFT) results to identify systematic biases. For example, discrepancies in ΔH may arise from solvent interactions or incomplete reaction monitoring .

Q. How can computational methods (e.g., DFT) predict this compound’s reactivity in novel copolymer systems?

  • Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to model electron density around carbonyl groups.
  • Simulate nucleophilic attack by amines to identify transition states and activation barriers. Validate with experimental FTIR and X-ray crystallography data .

Q. What analytical techniques differentiate this compound from ortho/para isomers in complex mixtures?

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention times vary by isomer (e.g., meta isomer elutes earlier due to polarity differences) .
  • X-ray diffraction : Compare lattice parameters (e.g., meta isomer’s monoclinic crystal structure vs. ortho’s triclinic) .

Methodological Guidelines

  • Experimental Design : For polymerization studies, include control batches without catalysts to assess side-reaction contributions .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to deconvolute overlapping spectral peaks in FTIR/NMR .
  • Compliance : Adhere to ISO 9001 for analytical reproducibility and OSHA standards for hazardous chemical handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.